molecular formula C9H14N2O2 B181111 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 890593-72-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B181111
CAS No.: 890593-72-3
M. Wt: 182.22 g/mol
InChI Key: JNNVIJAPHVWBLT-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a pyrazole derivative, characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the cyclocondensation of 3,5-dimethylpyrazole with a suitable butanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4-bromobutanoic acid in the presence of a base such as potassium carbonate, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanal.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the pyrazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNVIJAPHVWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390169
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890593-72-3
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
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